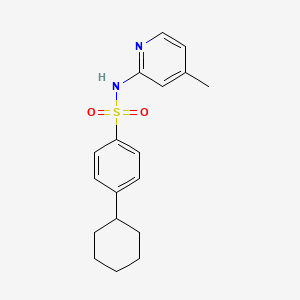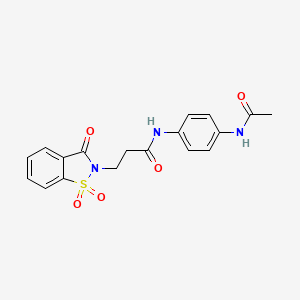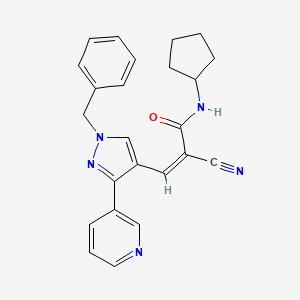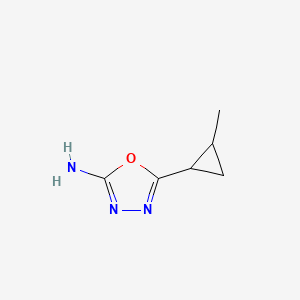
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as compound A, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound is of interest due to its ability to modulate the activity of certain proteins involved in various physiological processes.
Mécanisme D'action
The mechanism of action of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its ability to modulate the activity of certain proteins. Specifically, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to bind to and inhibit the activity of protein kinases, which are enzymes involved in various cellular processes such as cell proliferation, survival, and differentiation. By inhibiting these enzymes, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can disrupt the signaling pathways involved in these processes, leading to the observed effects on cancer cells and neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide have been extensively studied. In cancer cells, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to inhibit cell growth and induce apoptosis, or programmed cell death. In neurons, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have neuroprotective effects, preventing cell death and promoting cell survival. Additionally, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to modulate the activity of certain proteins involved in inflammation, suggesting potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments is its high purity and yield, making it a suitable 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide for various applications. Additionally, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied, providing a wealth of information on its properties and potential applications. However, one limitation of using this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its specificity for certain proteins, which may limit its effectiveness in certain contexts. Additionally, the potential toxicity of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide should be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of more specific and potent inhibitors of the protein kinases targeted by this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, which may lead to more effective therapies for cancer and neurodegenerative diseases. Additionally, the potential applications of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in the treatment of inflammatory diseases should be further explored. Finally, the use of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in combination with other drugs or therapies should be investigated, as it may enhance the effectiveness of these treatments.
Méthodes De Synthèse
The synthesis of 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves the reaction of 4-methyl-2-pyridineamine with cyclohexyl isocyanate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with benzenesulfonyl chloride to yield the final product. The synthesis has been reported to have a high yield and purity, making it a suitable method for the preparation of this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide.
Applications De Recherche Scientifique
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been investigated for its potential therapeutic applications in various areas of research. One area of interest is cancer research, where this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. Additionally, this 4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been studied in the context of neurodegenerative diseases, where it has been shown to have neuroprotective effects by modulating the activity of certain proteins involved in neuronal signaling.
Propriétés
IUPAC Name |
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-11-12-19-18(13-14)20-23(21,22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h7-13,15H,2-6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXKSLWXZHUHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2577188.png)


![N-(2,5-dimethoxyphenyl)-2-(8-ethoxy-2-(4-ethylphenyl)-3-oxo-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2577193.png)
![3-butyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2577194.png)

![4-[(2,3-Dimethoxyphenyl)methylidene]-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2577196.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2577199.png)



![(2Z)-2-[(4-ethoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2577205.png)
![[3-Methoxy-4-(tetrahydrofuran-2-ylmethoxy)benzyl]amine](/img/structure/B2577206.png)